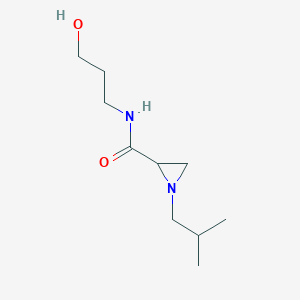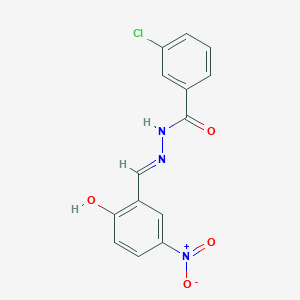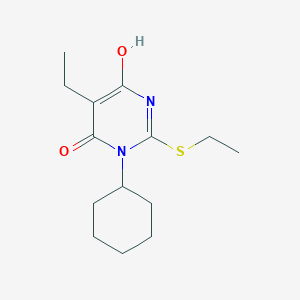![molecular formula C22H27FN2O B6045908 N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine, commonly known as FPPP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It is a potent psychostimulant and has been extensively studied for its scientific research applications.
Mécanisme D'action
FPPP exerts its effects by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn activates their respective receptors. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in the observed effects of FPPP.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and motivation. It also enhances the activity of these neurotransmitters by inhibiting their reuptake. FPPP has been shown to increase heart rate, blood pressure, and body temperature, indicating its stimulant properties.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages as a research tool. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a valuable tool for investigating the role of these neurotransmitters in the brain. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, FPPP has several limitations as well. It has a short half-life, which limits its usefulness in long-term studies. It is also a controlled substance, which restricts its availability and use.
Orientations Futures
There are several future directions for research on FPPP. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's effects on other neurotransmitter systems, such as serotonin and acetylcholine. Additionally, FPPP could be used as a tool to investigate the role of dopamine and norepinephrine in various neurological and psychiatric disorders. Overall, FPPP has the potential to be a valuable research tool for investigating the neurochemical basis of behavior and cognition.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of N-benzylpiperidine with 4-fluorophenylacetic acid and N-methylmorpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
FPPP has been extensively studied for its scientific research applications, especially in the field of neuroscience. It is used as a tool to investigate the role of dopamine and norepinephrine neurotransmitters in the brain. FPPP has been shown to increase the release of these neurotransmitters and enhance their activity in the brain, leading to increased alertness, attention, and motivation.
Propriétés
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-24(16-19-6-3-2-4-7-19)21-8-5-15-25(17-21)22(26)14-11-18-9-12-20(23)13-10-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJVGWFPYSRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)



![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
